Mono-(1S)-(+)-Menthyl Phthalate Mono-(1S)-(+)-Menthyl Phthalate
Brand Name: Vulcanchem
CAS No.: 53623-42-0
VCID: VC21209115
InChI: InChI=1S/C18H24O4/c1-11(2)13-9-8-12(3)10-16(13)22-18(21)15-7-5-4-6-14(15)17(19)20/h4-7,11-13,16H,8-10H2,1-3H3,(H,19,20)/t12-,13+,16-/m0/s1
SMILES: CC1CCC(C(C1)OC(=O)C2=CC=CC=C2C(=O)O)C(C)C
Molecular Formula: C18H24O4
Molecular Weight: 304.4 g/mol

Mono-(1S)-(+)-Menthyl Phthalate

CAS No.: 53623-42-0

Cat. No.: VC21209115

Molecular Formula: C18H24O4

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

Mono-(1S)-(+)-Menthyl Phthalate - 53623-42-0

Specification

CAS No. 53623-42-0
Molecular Formula C18H24O4
Molecular Weight 304.4 g/mol
IUPAC Name 2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonylbenzoic acid
Standard InChI InChI=1S/C18H24O4/c1-11(2)13-9-8-12(3)10-16(13)22-18(21)15-7-5-4-6-14(15)17(19)20/h4-7,11-13,16H,8-10H2,1-3H3,(H,19,20)/t12-,13+,16-/m0/s1
Standard InChI Key LJFJPDHXAWVDSA-ZENOOKHLSA-N
Isomeric SMILES C[C@H]1CC[C@@H]([C@H](C1)OC(=O)C2=CC=CC=C2C(=O)O)C(C)C
SMILES CC1CCC(C(C1)OC(=O)C2=CC=CC=C2C(=O)O)C(C)C
Canonical SMILES CC1CCC(C(C1)OC(=O)C2=CC=CC=C2C(=O)O)C(C)C

Introduction

Chemical Properties and Structure

Molecular Composition

Mono-(1S)-(+)-Menthyl Phthalate represents a specialized phthalate monoester where one ester group contains the naturally-derived (1S)-(+)-menthyl moiety, while the other position retains a carboxylic acid group. Based on structural analysis of related compounds such as Monomethyl phthalate (MMP), we can infer several key properties:

  • Molecular Formula: C18H24O4 (estimated based on combining phthalic acid with menthol)

  • Structural Components: Contains a benzoic acid core with a menthyl ester group and a free carboxylic acid

  • Chirality: Features the specific (1S)-(+) stereochemistry of the menthyl group, indicating a defined three-dimensional orientation

Synthesis and Production Methods

Standard Synthetic Approaches

The synthesis of Mono-(1S)-(+)-Menthyl Phthalate likely follows established methods for phthalate monoester preparation. Typical synthetic routes may include:

  • Selective monoesterification of phthalic anhydride with (1S)-(+)-menthol

  • Controlled hydrolysis of di-(1S)-(+)-menthyl phthalate

  • Enzymatic resolution techniques to ensure stereochemical purity

Purification and Quality Control

Ensuring the purity and stereochemical integrity of Mono-(1S)-(+)-Menthyl Phthalate would require specialized analytical techniques:

  • Chiral HPLC to confirm stereochemical purity

  • NMR spectroscopy for structural confirmation

  • Mass spectrometry to verify molecular weight and fragmentation patterns

Biological Activity and Toxicological Profile

Metabolic Pathways

Like other phthalate monoesters, Mono-(1S)-(+)-Menthyl Phthalate would likely undergo phase II metabolism, primarily through glucuronidation or sulfonidation before excretion . The specific metabolic fate would be influenced by the unique stereochemistry of the menthyl moiety, potentially affecting enzyme recognition and metabolic rates.

Endocrine Disruption

Phthalate monoesters are known to interact with the endocrine system. Studies on related compounds indicate potential interference with the hypothalamic-pituitary-gonadal (HPG) axis and disruption of steroid homeostasis and biosynthesis . These effects could manifest as reproductive abnormalities, particularly in males, where the "phthalate syndrome" encompasses conditions such as:

  • Cryptorchidism

  • Hypospadias

  • Reduced anogenital distance

  • Altered seminal parameters

  • Impaired fertility

  • Increased risk of testicular cancer

Metabolic Disruption

Phthalates have been implicated in metabolic disorders. Research on compounds like MEHP and MBP demonstrates potential effects on insulin sensitivity and glucose regulation. In vitro studies using INS-1 pancreatic beta cells showed that exposure to phthalate monoesters decreased cell viability and increased oxidative stress, potentially linking these compounds to insulin resistance and Type 2 diabetes .

The following table summarizes potential health concerns associated with phthalate exposure, which might inform research priorities for Mono-(1S)-(+)-Menthyl Phthalate:

System AffectedPotential Health EffectsSupporting Evidence
ReproductiveMale reproductive abnormalities, fertility issuesPhthalate syndrome documented in animal models
EndocrineHormone disruption, altered puberty timingInterference with HPG axis
MetabolicInsulin resistance, obesity, type 2 diabetesIn vitro effects on pancreatic beta cells
NeurologicalCognitive impairment, behavioral changesLimited evidence from developmental studies
ImmuneImmunomodulation, allergy/asthma riskAdjuvant-like properties in immune response

Oxidative Stress Mechanisms

A key mechanism underlying phthalate toxicity involves oxidative stress. Studies on MEHP and MBP demonstrate increased production of reactive oxygen species (ROS), which can damage cellular components including lipids, proteins, and DNA . This oxidative damage has been particularly noted in reproductive tissues and pancreatic beta cells.

Research Gaps and Future Directions

Toxicological Assessment Needs

Significant research gaps exist regarding the specific toxicological profile of Mono-(1S)-(+)-Menthyl Phthalate:

  • Specific endocrine disruption potential compared to other phthalate monoesters

  • Metabolic fate and bioaccumulation potential

  • Structure-activity relationships regarding the impact of the chiral menthyl group on biological interactions

  • Reproductive and developmental toxicity assessments

  • Comparative toxicity studies with other phthalate monoesters

Analytical Method Development

Advanced analytical methods would be required to:

  • Detect and quantify Mono-(1S)-(+)-Menthyl Phthalate in environmental samples

  • Monitor its metabolites in biological matrices

  • Distinguish between different stereoisomers in complex mixtures

Environmental Fate Studies

Understanding the environmental persistence and degradation pathways of Mono-(1S)-(+)-Menthyl Phthalate would be essential for:

  • Assessing ecological impacts

  • Developing effective remediation strategies

  • Evaluating bioaccumulation potential in food chains

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